2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Description
2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a nitrogen-rich heterocyclic compound characterized by a fused triazole-pyrimidine scaffold. Its structure features a hydroxyl group at position 7, a methyl group at position 5, and an amino group at position 2. This compound is part of the [1,2,4]triazolo[1,5-a]pyrimidine family, which is renowned for diverse pharmacological activities, including antiparasitic, antimicrobial, and antitumor effects .
Properties
IUPAC Name |
2-amino-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-3-2-4(12)11-6(8-3)9-5(7)10-11/h2H,1H3,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJWDADCCRTLQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90961196 | |
| Record name | 2-Imino-5-methyl-1,2-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40775-79-9 | |
| Record name | NSC509218 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Imino-5-methyl-1,2-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves the reaction of 3,5-diamino-1,2,4-triazole with ethyl acetoacetate in the presence of acetic acid. The reaction mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product . Another efficient method involves the use of microwave irradiation, which significantly reduces the reaction time and improves the yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 7 can be oxidized to form corresponding ketones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group at position 2 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antiviral Activity
One of the primary areas of interest is the antiviral activity of 2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol. Research has indicated that derivatives of this compound exhibit significant antiviral properties. For instance, studies have shown that it can inhibit viral replication in various viral strains.
Mechanism of Action
The compound's mechanism often involves interference with viral RNA synthesis or protein translation processes, making it a candidate for further development as an antiviral agent.
Case Study: Synthesis and Efficacy
A notable study by Fettouhi et al. (1996) reported the synthesis of ethyl 2-(2-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)acetate from 3-diamino-1,2,4-triazole and 4-hydroxy-6-methyl-pyran-2-one. This compound demonstrated promising antiviral activity against several viruses in vitro.
Agricultural Applications
Fungicidal Properties
Another significant application is found in agriculture, where this compound has been explored for its fungicidal properties. It has been shown to inhibit the growth of various fungal pathogens affecting crops.
Field Trials
Field trials have demonstrated that formulations containing this compound can enhance crop resilience against fungal infections while minimizing the need for traditional chemical fungicides.
Material Science Applications
Polymer Chemistry
In material science, this compound has been investigated for its potential use in polymer chemistry. Its unique structure allows it to act as a monomer or additive in polymer synthesis.
Properties Enhancement
Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties.
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Pharmaceutical | Antiviral agent | Inhibits viral replication; effective in vitro |
| Agricultural | Fungicide | Effective against crop pathogens; reduces need for chemicals |
| Material Science | Polymer additive | Enhances thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of 2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with nucleic acids, affecting processes like DNA replication and transcription .
Comparison with Similar Compounds
Substituent Effects at Position 5
The substituent at position 5 significantly influences physical properties and bioactivity:
- Electronic Effects : The trifluoromethyl group (4b) induces electron-withdrawing effects, lowering the melting point compared to the methyl analog (4a) and altering NMR signals .
- Bioactivity : The 5-methyl derivative (4a) exhibits potent Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibition, while 5-phenyl analogs demonstrate anticonvulsant properties .
Substituent Effects at Position 7
The hydroxyl group at position 7 allows for derivatization, influencing reactivity and applications:
- Reactivity : The hydroxyl group can be replaced with chlorine via POCl3 (e.g., synthesis of 7-chloro-5-methyl derivatives) or alkylated to form alkoxy derivatives .
- Electrochemical Behavior: 7-Substituted triazolopyrimidinones (e.g., S1-TP with chloromethyl) exhibit distinct redox potentials, critical for drug candidate optimization .
Substituent Effects at Position 2
The amino group at position 2 distinguishes the target compound from analogs with other substituents:
| Compound | Substituent at C2 | Key Properties/Applications |
|---|---|---|
| 2-Amino (target compound) | -NH2 | Hydrogen bonding; antitumor potential |
| 2-Arylamide (5a–v, ) | -CONHR | Enhanced antitumor activity |
- Antitumor Activity : Arylamide hybrids (e.g., 5a–v) show superior cytotoxicity compared to the parent hydroxyl derivative, highlighting the role of hydrogen-bonding substituents in target engagement .
Biological Activity
2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including anticancer, antiviral, and anti-inflammatory properties, supported by data tables and recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 165.15 g/mol. It features a fused triazole-pyrimidine ring system that is crucial for its biological activities. The compound's structural characteristics facilitate interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been evaluated against several human cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | Inhibits ERK signaling pathway |
| H12 | HCT-116 | 9.58 | Induces apoptosis and G2/M phase arrest |
| H12 | MCF-7 | 13.1 | Regulates cell cycle-related proteins |
The compound exhibited significant antiproliferative effects and was more potent than the standard drug 5-Fluorouracil (5-Fu) in inhibiting cancer cell growth .
Antiviral Activity
Research indicates that derivatives of the triazolo[1,5-a]pyrimidine scaffold can disrupt viral replication mechanisms. For instance, certain derivatives showed promising activity against influenza virus by inhibiting the RdRP PA-PB1 interaction . The ability to interfere with viral protein interactions suggests potential for developing antiviral therapies.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored. Compounds derived from this structure demonstrated significant inhibition of COX-2 activity:
| Compound | IC50 (μM) | Comparison Standard |
|---|---|---|
| Compound 5 | 0.04 ± 0.09 | Celecoxib (0.04 ± 0.01) |
| Compound 6 | 0.04 ± 0.02 | Celecoxib (0.04 ± 0.01) |
These findings indicate that the compound may serve as a lead for developing new anti-inflammatory agents .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives based on the triazolo[1,5-a]pyrimidine core:
- Synthesis and Evaluation : A study synthesized various derivatives and assessed their antiproliferative activities against multiple cancer cell lines. The most active compounds showed IC50 values significantly lower than those of established chemotherapeutic agents .
- Mechanistic Insights : Investigations into the mechanism revealed that certain derivatives could induce apoptosis in cancer cells by modulating critical signaling pathways such as ERK and AKT .
- Structural Activity Relationship (SAR) : Research has established SARs that correlate specific substituents on the triazolo-pyrimidine ring with enhanced biological activity, guiding future synthesis efforts .
Q & A
Q. Table 1: Synthesis Optimization
| Catalyst/Additive | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| TMDP | H2O/EtOH | RT | 86 | |
| BBr3 | DCM | RT | 86 |
Basic: What spectroscopic and analytical methods are critical for characterizing this compound and its derivatives?
- NMR Spectroscopy : and NMR (400 MHz) confirm regiochemistry via shifts for NH (~6.5 ppm) and pyrimidine protons (~8.2 ppm) .
- Microanalysis : Combustion analysis (Perkin-Elmer 240-B) verifies elemental composition (C, H, N) with <0.3% deviation .
- Mass Spectrometry : High-resolution MS distinguishes isotopic patterns for halogenated analogs (e.g., bromo derivatives) .
Advanced: How can structural modifications (e.g., trifluoromethyl groups) enhance bioactivity, and what methodological challenges arise?
- Trifluoromethyl substitution : Introduces metabolic stability and lipophilicity, improving enzyme binding (e.g., kinase inhibition). However, synthesis requires hazardous reagents like CFSONa under inert conditions .
- Aminoalkyl side chains : Attaching N,N-dimethylethylenediamine via nucleophilic substitution enhances solubility but demands strict pH control to avoid decomposition .
Q. Table 2: Substituent Effects on Bioactivity
| Substituent | Bioactivity Impact | Synthetic Challenge | Reference |
|---|---|---|---|
| CF | ↑ Enzymatic inhibition potency | Toxicity of fluorinating agents | |
| NH | ↑ Hydrogen bonding with targets | Oxidative degradation |
Advanced: How should researchers resolve contradictions in reported pharmacological data (e.g., varying IC50_{50}50 values)?
- Assay standardization : Inconsistent cell lines (e.g., HepG2 vs. MCF7) and assay protocols (MTT vs. ATP-lite) skew results. Validate using WHO-recommended guidelines .
- Docking studies : Compare binding modes in kinase domains (e.g., EGFR vs. VEGFR) to explain selectivity variations. For example, bulkier substituents may sterically hinder VEGFR binding .
- Metabolic profiling : LC-MS/MS identifies metabolites that deactivate the compound in certain models, explaining potency discrepancies .
Advanced: What strategies optimize the compound’s pharmacokinetic profile for CNS applications?
- LogP optimization : Introduce polar groups (e.g., hydroxyl or carboxylate) to reduce LogP from ~2.5 to <2, enhancing blood-brain barrier penetration .
- Prodrug design : Mask amino groups with acetyl or tert-butoxycarbonyl (Boc) protections, improving oral bioavailability. Hydrolysis in vivo restores activity .
- P-glycoprotein inhibition : Co-administer inhibitors like verapamil to mitigate efflux pump-mediated resistance .
Advanced: How do solvent and temperature variations affect regioselectivity in multicomponent reactions?
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor cyclization via stabilization of zwitterionic intermediates, while ethanol/water mixtures reduce side reactions .
- Temperature control : Reactions at 60°C favor kinetic control (7-substituted products), whereas 100°C shifts to thermodynamic control (5-substituted isomers) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
